2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
CAS No.:
Cat. No.: VC18159023
Molecular Formula: C20H18N2O4
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N2O4 |
|---|---|
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | 2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
| Standard InChI | InChI=1S/C20H18N2O4/c21-10-5-11-22(12-19(23)24)20(25)26-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,11-13H2,(H,23,24) |
| Standard InChI Key | AAASXZAXZUSKMT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC#N)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three functional domains:
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Fmoc Protecting Group: The 9H-fluoren-9-ylmethoxycarbonyl moiety shields the amino group during peptide synthesis, enabling selective deprotection under mild basic conditions .
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Cyanoethyl Group: A -CHCHCN substituent introduces electron-withdrawing characteristics, enhancing stability and modulating reactivity in nucleophilic acyl substitution reactions .
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Acetic Acid Backbone: The carboxylic acid terminus facilitates conjugation to solid-phase resins or other amino acid residues during stepwise peptide assembly.
The canonical SMILES representation \text{C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC#N)CC(=O)O confirms the spatial arrangement of these groups, while the InChIKey provides a unique identifier for database referencing .
Physicochemical Profile
Key properties include:
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Solubility: Limited aqueous solubility due to hydrophobic Fmoc and cyanoethyl groups; soluble in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane .
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Stability: Stable under acidic conditions but susceptible to base-induced β-elimination of the cyanoethyl group.
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Thermal Behavior: Decomposes above 250°C, necessitating storage at 2–8°C to prevent degradation .
Synthetic Methodologies
Stepwise Synthesis
The production of 2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid involves three principal stages:
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Fmoc Protection: Reaction of glycine with Fmoc-Cl in the presence of a base (e.g., sodium bicarbonate) yields Fmoc-glycine .
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Cyanoethylation: The amino group of Fmoc-glycine undergoes alkylation with acrylonitrile under Mitsunobu conditions, introducing the cyanoethyl substituent.
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Acetic Acid Functionalization: Ester hydrolysis or direct coupling with activated acetic acid derivatives completes the synthesis .
Typical yields range from 65–78%, with impurities primarily arising from incomplete alkylation or Fmoc deprotection.
Chromatographic Purification
Reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution achieves >95% purity. Critical quality control metrics include:
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Retention Time: 12.3 minutes under 70:30 acetonitrile/water.
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Mass Spectrometry: ESI-MS (positive mode) confirms the molecular ion peak at m/z 351.2 [M+H] .
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
The compound’s dual functionality enables its use as a bifunctional linker:
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Amino Group Activation: The Fmoc group allows selective coupling via HBTU/HOBt-mediated activation, while the cyanoethyl group remains inert .
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Carboxylic Acid Conjugation: Anchoring to Wang or Rink amide resins facilitates iterative peptide chain elongation.
Post-Synthetic Modifications
Post-incorporation, the cyanoethyl group serves as a handle for:
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized fluorophores or targeting moieties .
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Enzymatic Processing: Cyanide hydratase-mediated conversion to an amide group, enabling pH-responsive drug release in therapeutic peptides .
Comparative Analysis with Structural Analogues
Fmoc-Protected Amino Acids
| Compound | Molecular Formula | Key Differentiator |
|---|---|---|
| Fmoc-glycine | Lacks cyanoethyl group | |
| Fmoc-NH-PEG1-CH2COOH | Ethylene glycol spacer | |
| 2-[2-Cyanoethyl(Fmoc)amino]acetic acid | Cyanoethyl enhances reactivity |
The cyanoethyl variant’s superior stability in radical reactions and compatibility with photolithographic patterning distinguish it from PEGylated analogues .
Future Directions and Innovations
Targeted Drug Delivery
Conjugation to tumor-homing peptides via CuAAC could enable site-specific delivery of cytotoxic payloads, leveraging the cyanoethyl group’s bioorthogonal reactivity .
Biomaterial Engineering
Incorporation into self-assembling peptides may yield hydrogels with tunable mechanical properties, driven by cyanoethyl-mediated π-stacking interactions.
Analytical Challenges
Advanced characterization techniques, such as cryo-electron microscopy and 2D NMR, are needed to resolve conformational dynamics in Fmoc-cyanoethyl peptide derivatives .
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